molecular formula C16H16F2O8 B1357867 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside CAS No. 215868-26-1

6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside

Cat. No. B1357867
M. Wt: 374.29 g/mol
InChI Key: JZLOUZMEHMDFKY-DSERSLQPSA-N
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Description

“6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside” is a chemical compound with the molecular formula C16H16F2O8 . It is also known as β-D-Glucopyranosiduronic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzopyran ring (a fused benzene and pyran ring) with two fluorine atoms and one methyl group attached. Additionally, it has a beta-D-galactopyranoside (a type of sugar) attached to the benzopyran ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 374.290 Da . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved information.

Scientific Research Applications

Synthesis and Characterization

  • NMR Spectroscopy : Research by Kováč and Glaudemans (1983) focused on the 13C NMR spectra of methyl deoxyfluoro-β-D-galactopyranosides and their derivatives, which aids in interpreting the spectra of deoxyfluoro-β-D-galactopyranose-containing oligosaccharides and related substances (Kováč & Glaudemans, 1983).

  • Synthesis of Analogs : Daves, Kováč, and Glaudemans (1990) synthesized a 4-deoxy-4-fluoro analog of methyl O-β-D-galactopyranosyl-(1→6)-β-D-galactopyranoside, contributing to the understanding of the synthesis and properties of fluorinated carbohydrates (Daves, Kováč, & Glaudemans, 1990).

  • Crystal Structure Analysis : Krajewski et al. (1985) conducted a study on the synthesis, crystal structure, and conformation of a derivative of this compound, revealing insights into its molecular structure (Krajewski et al., 1985).

  • Synthesis of Related Compounds : Ješelnik et al. (2000) developed a stereoselective method for synthesizing 4-deoxynovobiocin-related glycosides, highlighting the versatility of this compound in creating structurally diverse molecules (Ješelnik et al., 2000).

  • Synthesis of Sugar Derivatives : Lipták et al. (2004) worked on synthesizing sugar sulfonic acids by nucleophilic displacement reactions, demonstrating the compound's utility in creating biochemically significant derivatives (Lipták et al., 2004).

Applications in Chemical Research

  • Derivative Preparation : Kihlberg et al. (1988) synthesized and analyzed the calculated conformations of various derivatives of methyl β-d-galabioside, including the 6-deoxy-6-fluoro derivative, which aids in understanding molecular interactions and conformations (Kihlberg et al., 1988).

  • Reactivity Studies : El-Kafrawy et al. (1990) studied the reactivities of coumarin derivatives, demonstrating the chemical versatility and reactivity of compounds related to "6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside" (El-Kafrawy et al., 1990).

properties

IUPAC Name

6,8-difluoro-4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11+,12+,13-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLOUZMEHMDFKY-DSERSLQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608907
Record name 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside

CAS RN

215868-26-1
Record name 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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